4-Methyl-2,5-diisopropylphenol CAS 15269-16-6 physical and chemical properties
4-Methyl-2,5-diisopropylphenol CAS 15269-16-6 physical and chemical properties
An In-Depth Technical Guide to 4-Methyl-2,5-diisopropylphenol (CAS 15269-16-6): Properties, Analysis, and Applications
Introduction
4-Methyl-2,5-diisopropylphenol, registered under CAS number 15269-16-6, is a substituted phenolic compound belonging to the class of aromatic monoterpenoids.[1] Structurally, it is an isomer of other commercially significant diisopropylphenols, such as the anesthetic agent propofol (2,6-diisopropylphenol). Its synthesis is often related to the production of these isomers, where it can arise as a byproduct.[2] A comprehensive understanding of its physicochemical properties, analytical profile, and reactivity is therefore essential for researchers in medicinal chemistry, process development, and quality control, particularly within the pharmaceutical industry where isomeric purity is paramount. This guide provides a detailed examination of 4-Methyl-2,5-diisopropylphenol, consolidating its known properties and outlining robust methodologies for its characterization.
Chemical Identity and Structure
The fundamental properties of a molecule are dictated by its structure. 4-Methyl-2,5-diisopropylphenol is characterized by a p-cresol (4-methylphenol) core substituted with two isopropyl groups at the ortho and meta positions relative to the hydroxyl group. This specific arrangement influences its steric and electronic properties, differentiating it from its isomers.
Table 1: Chemical Identification
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 15269-16-6 | [3][4] |
| IUPAC Name | 4-methyl-2,5-di(propan-2-yl)phenol | [4] |
| Synonyms | 2,5-diisopropyl-4-methylphenol, 2,5-Diisopropyl-p-cresol | [1][4] |
| Molecular Formula | C₁₃H₂₀O | [3][4] |
| Molecular Weight | 192.30 g/mol | [3][4] |
| InChI Key | UJBZHJNVIHOWFA-UHFFFAOYSA-N | [3][4] |
| Canonical SMILES | CC1=CC(=C(C=C1C(C)C)O)C(C)C |[4] |
Caption: 2D structure of 4-Methyl-2,5-diisopropylphenol.
Physicochemical Properties
The physical and chemical properties of a compound are critical for predicting its behavior in various systems, including its solubility, stability, and potential biological interactions. While extensive experimental data for this specific isomer is sparse, reliable predicted values and data from close structural analogs provide valuable insights.
Table 2: Physical and Chemical Properties
| Property | Value | Notes | Source |
|---|---|---|---|
| Physical State | Solid | At standard temperature and pressure. | [4] |
| Melting Point | 52.7 °C | Experimental value. | [4] |
| Boiling Point | Not Available | Experimental data is not readily published. | |
| Water Solubility | 0.14 g/L (Predicted) | Low solubility is expected due to the large, nonpolar alkyl groups. | [1] |
| logP | 4.17 (Predicted) | Indicates high lipophilicity, suggesting good solubility in organic solvents and potential for membrane permeability. | [1] |
| pKa (Acidic) | 10.89 (Predicted) | Refers to the acidity of the phenolic hydroxyl group. |[1] |
Synthesis and Reactivity
Synthetic Overview
Substituted phenols like 4-Methyl-2,5-diisopropylphenol are typically synthesized via Friedel-Crafts alkylation.[5] The process involves reacting a phenolic substrate, in this case, p-cresol (4-methylphenol), with an alkylating agent such as propylene or isopropyl alcohol in the presence of an acid catalyst.
The primary challenge in this synthesis is controlling the regioselectivity. The reaction often yields a mixture of isomers, including 2,4-, 2,5-, and 2,6-diisopropylphenols, as well as mono- and tri-alkylated byproducts.[2] Reaction conditions such as temperature, catalyst type (e.g., acid-treated clays, molecular sieves), and reactant ratios must be carefully optimized to maximize the yield of the desired isomer.[6] Subsequent purification, typically by distillation or chromatography, is necessary to isolate the specific isomer.
Caption: General workflow for synthesis of diisopropylphenol isomers.
Chemical Reactivity and Stability
-
Stability : The compound is stable under normal ambient and anticipated storage and handling conditions.[7] However, upon intense heating, it may form explosive mixtures with air.
-
Reactivity : The phenolic hydroxyl group is weakly acidic and can be deprotonated by a strong base. It can undergo O-alkylation or O-acylation to form ethers and esters, respectively. The aromatic ring is activated towards electrophilic substitution, though the positions are heavily influenced by the existing bulky isopropyl groups, which provide significant steric hindrance.
-
Incompatibilities : As with other phenols, it should be kept away from strong oxidizing agents, with which it can react violently.[7]
Analytical Characterization
For drug development professionals, robust analytical methods are non-negotiable for confirming the identity, purity, and stability of a chemical entity.
Chromatographic Analysis: Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method is ideal for separating 4-Methyl-2,5-diisopropylphenol from other isomers and related impurities.
Rationale for Method Design:
-
Stationary Phase : A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides excellent retention and resolution for lipophilic molecules like substituted phenols.
-
Mobile Phase : A gradient of an organic solvent (like acetonitrile or methanol) and water is used to elute compounds with varying polarities. A buffer is often added to maintain a consistent pH and ensure reproducible retention times.
-
Detection : The phenolic ring contains a chromophore that absorbs UV light, making a UV detector (set around 270-280 nm) a simple and effective means of detection.
Exemplary HPLC Protocol:
-
Standard Preparation : Accurately prepare a stock solution of the 4-Methyl-2,5-diisopropylphenol reference standard in the mobile phase (e.g., 100 µg/mL).
-
Sample Preparation : Dissolve the test sample in the mobile phase to a similar concentration.
-
Chromatographic Conditions :
-
Column : C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase : A: Water; B: Acetonitrile.
-
Gradient : Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 275 nm.
-
Injection Volume : 10 µL.
-
-
Analysis : Inject the standard and sample solutions. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks detected.
Caption: Workflow for HPLC purity analysis.
Spectroscopic Structural Elucidation
Spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for each type of proton. Key features would include: two doublets for the isopropyl methyl groups (~δ 1.2-1.3), two septets for the isopropyl methine protons, a singlet for the aromatic methyl group (~δ 2.2-2.3), two singlets for the two non-equivalent aromatic protons, and a broad singlet for the phenolic hydroxyl proton (its chemical shift is concentration and solvent dependent).
-
¹³C NMR : The carbon spectrum will confirm the presence of 13 unique carbon atoms, with characteristic shifts for the aromatic carbons (one oxygen-bearing), the methyl carbon, and the sp³ carbons of the two distinct isopropyl groups.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. For this molecule, the key absorptions would be a broad band around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenol, several peaks in the 2850-3000 cm⁻¹ region due to C-H stretching of the alkyl groups, and characteristic C=C stretching bands for the aromatic ring around 1500-1600 cm⁻¹.
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) would appear at an m/z value corresponding to its monoisotopic mass (192.15 Da). Common fragmentation pathways would involve the loss of a methyl group (M-15) or an isopropyl group (M-43), which helps to confirm the presence of these substituents.[8]
Applications in Research and Drug Development
While 4-Methyl-2,5-diisopropylphenol does not have prominent direct therapeutic applications, its relevance in the pharmaceutical field is significant, primarily as a reference standard. Isomers like 2,5-diisopropylphenol are designated as official impurities in pharmacopoeial monographs for propofol.[9] Therefore, having a well-characterized standard of 4-Methyl-2,5-diisopropylphenol is crucial for:
-
Impurity Profiling : Identifying and quantifying its presence in the synthesis of related compounds.
-
Analytical Method Validation : Serving as a certified reference material (CRM) to validate the specificity, accuracy, and precision of chromatographic methods used for quality control of active pharmaceutical ingredients (APIs).[9]
Safety, Handling, and Storage
Based on data for structurally similar phenols, appropriate safety precautions are necessary when handling this compound.
-
Hazards : Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. It is expected to cause skin, eye, and respiratory irritation.[10][11]
-
Handling : Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Avoid generating dust.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][10] Recommended storage temperatures may vary, so consulting the supplier's safety data sheet (SDS) is advised. For long-term stability, especially for use as an analytical standard, storage at reduced temperatures (e.g., 2-8°C) may be required.[12]
References
-
4-Methyl-2,5-diisopropylphenol - NIST Chemistry WebBook. [Link]
-
4-Methyl-2,5-diisopropylphenol | C13H20O | CID 139921 - PubChem. [Link]
-
Showing Compound 2,5-Diisopropyl-4-methylphenol (FDB001032) - FooDB. [Link]
-
4-Methyl-2,5-diisopropylphenol — Chemical Substance Information - NextSDS. [Link]
-
Chemical Properties of 4-Methyl-3,5-diisopropylphenol (CAS 15269-17-7) - Cheméo. [Link]
-
Safety Data Sheet: 5-Isopropyl-2-methyl-phenol - Carl ROTH. [Link]
-
4-Methyl-2,6-diisopropylphenol | C13H20O | CID 96626 - PubChem. [Link]
-
2,5-Diisopropylphenol | C12H18O | CID 93189 - PubChem. [Link]
-
Spectral Information - PubChem - NIH. [Link]
- US4484011A - Process for preparation of 4-isopropylphenol - Google P
-
4-Methyl-2,5-diisopropylphenol - NIST Chemistry WebBook (Thermochemistry Data). [Link]
-
PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL - Patent 0783473. [Link]
-
Compound G analysis - ISSR. [Link]
-
Supplementary Information for Dalton Transactions - Royal Society of Chemistry. [Link]
-
Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC. [Link]
-
Synthesis of 2,6-diisopropylphenol - PrepChem.com. [Link]
-
Ortho–Meta and Para–Meta Isomerization of Phenols - Journal of the American Chemical Society. [Link]
-
Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids - ScienceDirect. [Link]
-
Synthesis and Storage Stability of Diisopropylfluorophosphate - ResearchGate. [Link]
Sources
- 1. Showing Compound 2,5-Diisopropyl-4-methylphenol (FDB001032) - FooDB [foodb.ca]
- 2. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methyl-2,5-diisopropylphenol [webbook.nist.gov]
- 4. 4-Methyl-2,5-diisopropylphenol | C13H20O | CID 139921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US4484011A - Process for preparation of 4-isopropylphenol - Google Patents [patents.google.com]
- 7. carlroth.com [carlroth.com]
- 8. Compound G analysis [issr.edu.kh]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
